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molecular formula C14H16N2O B1603449 3-(Piperidin-4-YL)quinolin-2(1H)-one CAS No. 205058-78-2

3-(Piperidin-4-YL)quinolin-2(1H)-one

Cat. No. B1603449
M. Wt: 228.29 g/mol
InChI Key: KNBOBBCYHBUEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06344449B1

Procedure details

A mixture of 8.6 g (0.0387 mol) of 3-(4-pyridinyl)-2(1H)-quinolone, 1.2 1 of ethanol, 39 ml (0.039 mol) of 1N hydrochloric acid and 8.0 g of 10% palladium/charcoal was hydrogenated at a temperature of 40° C. until about 0.08 mol of hydrogen had been taken up. The mixture was freed from catalyst, the filtrate was evaporated down in vacuo, the residue was taken up in 200 ml of water and made ammoniacal. Common salt was added up to saturation point and the mixture was continuously extracted with dichloromethane using a perforator. The dichloromethane phase was evaporated down, the residue remaining was separated from by-products by chromatography over silica gel using FM1 as eluant. The appropriate fractions were combined, freed from solvent, dissolved in a little isopropanol and converted with ethanolic hydrogen chloride solution into the hydrochloride. Colourless crystals. Yield: 2.68 g (26.2% of theory).
Name
3-(4-pyridinyl)-2(1H)-quinolone
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[C:8](=[O:17])[NH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:3][CH:2]=1.Cl.[H][H]>[Pd].C(O)C>[NH:1]1[CH2:2][CH2:3][CH:4]([C:7]2[C:8](=[O:17])[NH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH2:5][CH2:6]1

Inputs

Step One
Name
3-(4-pyridinyl)-2(1H)-quinolone
Quantity
8.6 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=1C(NC2=CC=CC=C2C1)=O
Name
Quantity
39 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.08 mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down in vacuo
ADDITION
Type
ADDITION
Details
Common salt was added up to saturation point
EXTRACTION
Type
EXTRACTION
Details
the mixture was continuously extracted with dichloromethane using a perforator
CUSTOM
Type
CUSTOM
Details
The dichloromethane phase was evaporated down
CUSTOM
Type
CUSTOM
Details
the residue remaining was separated from by-products by chromatography over silica gel using FM1 as eluant
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a little isopropanol

Outcomes

Product
Name
Type
Smiles
N1CCC(CC1)C=1C(NC2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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